(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride
Description
Properties
Molecular Formula |
C4H7ClF3NO2S |
|---|---|
Molecular Weight |
225.62 g/mol |
IUPAC Name |
N-methyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |
InChI |
InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m0/s1 |
InChI Key |
XGJHAAXYPJTPDR-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(C)S(=O)(=O)Cl |
Canonical SMILES |
CC(C(F)(F)F)N(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride typically involves the reaction of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfamoyl chloride group (-SO₂Cl) undergoes nucleophilic displacement with amines, alcohols, and other nucleophiles. Key reactions include:
Reaction with Amines
Primary and secondary amines react with the compound to form sulfonamide derivatives. This reaction is critical in pharmaceutical synthesis, particularly for creating sulfonamide-based inhibitors .
Reaction with Alcohols
Alcohols form sulfamate esters via nucleophilic attack. Reaction efficiency depends on steric hindrance and reaction conditions :
| Alcohol | Conditions | Product | Yield |
|---|---|---|---|
| Ethanol | KH₂PO₄ buffer/DMAc, 80°C | Ethyl sulfamate ester | 65–78% |
| Phenol | Sodium borate buffer/CH₃CN, 80°C | Phenyl sulfamate ester | 50–60% |
Mechanistic Insights
The reaction mechanism involves:
-
Nucleophilic attack : The amine/alcohol attacks the electrophilic sulfur atom in the sulfamoyl chloride group.
-
Chloride displacement : HCl is released, necessitating a base (e.g., KH₂PO₄) to drive the reaction .
-
Chiral retention : The (S)-configuration at the chiral center remains intact due to mild reaction conditions .
Stability and Handling
Scientific Research Applications
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride and related compounds:
Key Comparisons :
Structural Differences :
- Trifluoromethyl vs. Sulfamoyl Groups : The target compound and its racemic counterpart lack the sulfamoyl (-SO₂N) group present in dichlofluanid and tolylfluanid. Instead, they feature a trifluoromethyl group, which enhances metabolic stability and bioavailability in drug candidates .
- Chirality : The S-enantiomer (1389320-35-7) is stereochemically distinct from the racemic form (474510-49-1), which may influence receptor binding in pharmaceutical contexts. For example, enantiopure amines are critical in asymmetric synthesis for active pharmaceutical ingredients (APIs) .
Functional Group Reactivity :
- The HCl salt in the target compound increases solubility in aqueous media compared to neutral amines. In contrast, dichlofluanid’s sulfamoyl group enables hydrogen bonding with biological targets, contributing to its fungicidal activity .
- The absence of a sulfamoyl group in the target compound limits its utility as a pesticide but enhances its versatility in medicinal chemistry, where trifluoromethyl amines are common motifs in kinase inhibitors .
Applications: Pharmaceuticals: The S-enantiomer is likely used in chiral drug synthesis (e.g., for antidepressants or antivirals), whereas racemic mixtures are more common in agrochemicals due to lower cost .
Synthetic Considerations :
- The trifluoromethyl group in the target compound requires specialized fluorination techniques, such as Sandmeyer reactions or nucleophilic trifluoromethylation, whereas sulfamoyl compounds are synthesized via sulfonation of amines .
Research Findings and Data
- Stereochemical Impact : The S-configuration in 1389320-35-7 may confer superior binding affinity in chiral environments. For example, in serotonin reuptake inhibitors, enantiopure amines improve selectivity .
- Thermal Stability : Trifluoromethylamines like 474510-49-1 exhibit higher thermal stability than sulfamoyl compounds, which decompose at lower temperatures due to sulfonyl group lability .
- Market Availability : The S-enantiomer (1389320-35-7) is priced significantly higher (€697/g) than the racemic form, reflecting its niche applications and complex synthesis .
Notes on Evidence Limitations
The provided evidence lacks direct data on the sulfamoyl chloride derivative mentioned in the query. However, structural analogs (e.g., dichlofluanid) and enantiomeric variants were used to infer comparative properties. Further experimental studies are required to validate reactivity and biological activity differences.
Biological Activity
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride is a synthetic compound with notable biological activity. This compound belongs to the class of sulfonamides and is characterized by its trifluoromethyl group, which enhances its lipophilicity and potential biological interactions. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClFNOS
- Molecular Weight : 227.64 g/mol
- CAS Number : 1389310-40-0
The presence of the trifluoromethyl group significantly influences the compound's reactivity and solubility properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria. The mechanism of action is thought to involve inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.6 |
These results indicate that this compound may interfere with cancer cell viability through apoptosis induction or cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Escherichia coli. The compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Case Study 2: Cancer Cell Line Testing
In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells through activation of caspase pathways.
Q & A
Q. What are the recommended synthetic routes for (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride, and how can enantiomeric purity be ensured during synthesis?
Answer: A common approach involves sulfonylation of (S)-N-methyl-2-propylamine derivatives using trifluoromethylsulfonyl chloride under anhydrous conditions. Key steps include:
- Chiral resolution : Use chiral auxiliaries or enantioselective catalysts to maintain the (S)-configuration.
- Purification : Employ column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the enantiomerically pure product .
- Quality control : Validate enantiomeric excess (ee) via chiral HPLC, referencing methods similar to those in sertraline hydrochloride analysis (e.g., USP methods using buffered mobile phases and L45 columns) .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
Answer: Stability studies should focus on:
- Hydrolytic sensitivity : Monitor degradation in aqueous buffers (pH 2–10) at 25°C and 40°C using LC-MS. The trifluoro and sulfamoyl groups may hydrolyze under alkaline conditions, forming sulfonic acid byproducts .
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Perfluorinated sulfonamides typically exhibit stability up to 150°C .
- Light sensitivity : Perform accelerated photodegradation studies under UV/Vis light (ICH Q1B guidelines) .
Advanced Research Questions
Q. What analytical methods are most effective for resolving contradictions in reported reactivity data for this compound?
Answer: Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from impurities or stereochemical factors. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (e.g., residual chlorinated byproducts) .
- NMR spectroscopy : Use NMR to assess trifluoromethyl group integrity and - HSQC for stereochemical confirmation .
- Kinetic studies : Compare reaction rates under controlled conditions (e.g., solvent polarity, temperature) using stopped-flow techniques .
Q. How can researchers optimize reaction conditions for sulfonamide bond formation while minimizing racemization?
Answer: Key parameters include:
- Temperature control : Maintain reactions below 0°C to suppress racemization, as shown in analogous sulfonyl chloride syntheses .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) with low dielectric constants to stabilize the sulfamoyl chloride intermediate .
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate sulfonylation without compromising stereochemistry .
Q. What methodologies are recommended for detecting and quantifying trace impurities in bulk samples?
Answer:
- LC-UV/ELSD : Use gradient elution (e.g., methanol/ammonium phosphate buffer) to separate impurities with detection limits <0.1% .
- Ion chromatography : Quantify residual chloride ions from incomplete sulfonylation .
- Impurity profiling : Compare against known perfluorinated sulfonamide degradation products (e.g., sulfonic acids) using reference standards .
Method Development & Experimental Design
Q. How should researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Docking studies : Use computational models (e.g., AutoDock Vina) with SMILES/InChi data to predict binding affinities .
- Kinetic assays : Measure inhibition constants () via fluorogenic substrates or isothermal titration calorimetry (ITC) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
Q. What strategies address contradictions in reported spectroscopic data for this compound?
Answer:
- Cross-validation : Compare IR, Raman, and NMR spectra with databases (e.g., Pharos Project PFCs) to confirm functional groups .
- Crystallography : Obtain single-crystal X-ray structures to resolve ambiguities in stereochemistry .
- Collaborative studies : Share raw data with peer labs to harmonize interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
